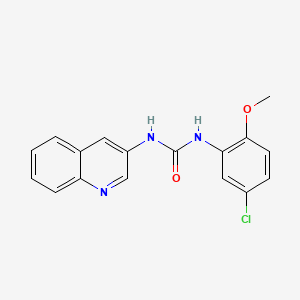

![molecular formula C22H26N2O4 B4629299 2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B4629299.png)

2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves the strategic manipulation of functional groups to block certain metabolic pathways, thereby enhancing the compound's stability and activity. For example, the design and synthesis of α₁-adrenoceptor antagonists were guided by modifications to hinder rapid metabolism, leading to compounds with enhanced blocking and antihypertensive activities (Baomin Xi et al., 2011). Such strategies are likely applicable in synthesizing 2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide, focusing on structural modifications to improve pharmacological profiles.

Molecular Structure Analysis

The molecular structure of compounds can be determined through various spectroscopic methods, including IR, 1H NMR, and MS, as well as X-ray diffraction. For instance, the crystal structure analysis of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl) methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide provided insights into its three-dimensional configuration, showcasing how structural determinations are crucial for understanding compound interactions and activities (Bai et al., 2012).

Chemical Reactions and Properties

Understanding the chemical reactions and properties of a compound involves examining its reactivity and interaction with various reagents. Studies on similar compounds, such as the synthesis of acylsilanes from morpholine amides, illustrate the importance of reaction conditions and the selection of suitable reagents for achieving desired modifications and functionalities (R. B. Lettan et al., 2006).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, play a significant role in a compound's application. For instance, the synthesis and characterization of vic-dioxime ligands and their metal complexes containing a morpholine group highlighted how modifications could influence physical properties like solubility and molar conductivity, which are critical for practical applications (A. Kilic et al., 2006).

Chemical Properties Analysis

The chemical properties analysis entails studying the compound's behavior under various chemical reactions, including its reactivity towards other reagents and conditions. For example, the exploration of dimethylformamide as a carbon monoxide source in palladium-catalyzed aminocarbonylations showcased how different conditions and reagents could affect the yield and efficiency of producing target compounds (Y. Wan et al., 2002).

Applications De Recherche Scientifique

Molecular Design and Pharmacological Applications

Research has highlighted the development of compounds with specific pharmacological targets, demonstrating the significance of structural modifications in enhancing drug efficacy and selectivity. For instance, compounds synthesized for targeting neurokinin-1 receptors exhibit potential in treating conditions like emesis and depression due to their pharmacokinetic profiles and solubility properties (Harrison et al., 2001). Similarly, compounds designed as hybrid anticonvulsant agents show broad spectra of activity across different seizure models, highlighting the role of molecular design in developing new therapeutic agents (Kamiński et al., 2015).

Ligand Effects on Metal Ion Networks

The impact of ligand structures on the formation of metal ion networks has been studied, revealing how slight changes in ligand composition can affect the overall network structure and properties. This research is crucial for the development of materials and catalysts (Armentano et al., 2006).

Optimization of Kinase Inhibitors

The optimization of kinase inhibitors showcases the iterative process of medicinal chemistry in enhancing drug activity and selectivity. Research in this area contributes to the development of cancer therapies by identifying compounds with potent inhibitory effects on specific kinases (Boschelli et al., 2001).

Exploration of Cannabinoid Receptor Agonists

The discovery and development of novel pyridine derivatives as CB2 cannabinoid receptor agonists underline the ongoing search for new therapeutic agents with potential applications in treating pain and inflammation (Chu et al., 2009).

Synthesis and Application in Photodynamic Therapy

The synthesis and characterization of new compounds for applications in photodynamic therapy indicate the intersection of chemistry and biomedicine, aiming to develop more effective treatments for cancer and other diseases by utilizing light-activated compounds (Tabrizi & Chiniforoshan, 2016).

Propriétés

IUPAC Name |

2-(2,4-dimethylphenoxy)-N-[2-(morpholine-4-carbonyl)phenyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-15-8-9-20(16(2)14-15)28-17(3)21(25)23-19-7-5-4-6-18(19)22(26)24-10-12-27-13-11-24/h4-9,14,17H,10-13H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQBYLKBEOJJOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(C)C(=O)NC2=CC=CC=C2C(=O)N3CCOCC3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dimethylphenoxy)-N-[2-(morpholin-4-ylcarbonyl)phenyl]propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxyphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4629236.png)

![4-isopropyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4629248.png)

![ethyl 4-[({[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4629252.png)

![3-allyl-5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4629262.png)

![N'-[(4-chlorophenyl)sulfonyl]hexanohydrazide](/img/structure/B4629271.png)

![3-[4-(4-chloro-2-methylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4629278.png)

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-methoxy-3-biphenylamine](/img/structure/B4629283.png)

![1-[(3,5-dimethylphenoxy)methyl]-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4629289.png)

![N-(3-chlorophenyl)-4-phenyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide](/img/structure/B4629291.png)

![5-[(5-methyl-2-furyl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4629303.png)

![4-({[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B4629307.png)